molecular formula C12H7ClFNO3S B6629497 4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid

4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid

Cat. No.: B6629497
M. Wt: 299.71 g/mol
InChI Key: AIQZHWGAVCMEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib and has been extensively studied for its therapeutic properties.

Mechanism of Action

Sorafenib inhibits the activity of multiple kinases, including Raf-1, VEGFR-2, and PDGFR-β. By inhibiting these kinases, Sorafenib prevents the growth and spread of cancer cells. Additionally, Sorafenib has been found to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Sorafenib also inhibits the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments, including its ability to inhibit the activity of multiple kinases and induce apoptosis in cancer cells. However, Sorafenib has some limitations, such as its high cost and potential toxicity.

Future Directions

There are several future directions for the study of Sorafenib. One potential area of research is the development of new and more effective forms of Sorafenib that have fewer side effects and greater efficacy. Additionally, Sorafenib could be studied for its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, Sorafenib could be studied for its potential use in the treatment of other diseases, such as cardiovascular disease or inflammatory diseases.

Synthesis Methods

The synthesis of Sorafenib involves the condensation of 4-chloro-3-nitrobenzoic acid with 2,3,4,5-tetrafluorophenol in the presence of a base. The resulting intermediate is then reacted with 5-chloro-2-thiophenecarbonyl chloride to form Sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied for its therapeutic properties and has been found to be effective against various types of cancer, including liver, kidney, and thyroid cancer. It works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells.

Properties

IUPAC Name

4-[(5-chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO3S/c13-10-4-3-9(19-10)11(16)15-6-1-2-7(12(17)18)8(14)5-6/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQZHWGAVCMEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=C(S2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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